molecular formula C10H8ClN5O B15055003 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole

Número de catálogo: B15055003
Peso molecular: 249.65 g/mol
Clave InChI: YJPFXMIZKSKTTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a fused triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety via a chloromethyl group. The triazolo-pyridine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Propiedades

Fórmula molecular

C10H8ClN5O

Peso molecular

249.65 g/mol

Nombre IUPAC

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H8ClN5O/c1-6-12-10(17-15-6)7-2-3-8-13-14-9(4-11)16(8)5-7/h2-3,5H,4H2,1H3

Clave InChI

YJPFXMIZKSKTTP-UHFFFAOYSA-N

SMILES canónico

CC1=NOC(=N1)C2=CN3C(=NN=C3CCl)C=C2

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine with suitable reagents can lead to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution

The chloromethyl group (-CH2Cl) undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives. This reactivity is critical for functionalizing the compound in medicinal chemistry applications .

Example :
5-(3-(Chloromethyl)-[1][2][4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole+NH3Substituted amine derivative\text{5-(3-(Chloromethyl)-[1][2][4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole} + \text{NH3} \rightarrow \text{Substituted amine derivative}

Oxidative Cyclization

The oxadiazole ring can form via oxidative cyclization of acylhydrazides or semicarbazones. For example, iodine-mediated oxidation of semicarbazones with aldehydes generates 1,3,4-oxadiazole derivatives .

Mechanism :

  • Condensation of semicarbazide with aldehydes forms semicarbazones.

  • Oxidation (e.g., with I2) induces cyclization to form the oxadiazole ring .

Coupling Reactions

The compound’s synthesis may involve carbodiimide-mediated coupling (e.g., EDC·HCl) for desulfurization or cyclization steps, enabling high yields under mild conditions .

Critical Reaction Parameters

ParameterImpactOptimal Conditions
Temperature Controls reaction rates and by-product formation0–100°C (varies by step)
Oxidizing Agents Determine yield and purity (e.g., I2, LiClO4)Iodine for cyclization ; LiClO4 for electro-oxidation
Solvents Influence reaction efficiency and side reactionsDMF, THF, or inert atmospheres

Mechanistic Insights

The compound’s reactivity stems from its heteroatoms (N, O) and the chloromethyl group. Biological interactions (e.g., enzyme inhibition) are driven by its ability to form stable complexes with metal ions or interact with active sites .

Research Findings

  • Yield Optimization : Oxidizing agents like iodine significantly improve yields in cyclization steps (e.g., 97% for oxadiazole derivatives) .

  • Structural Impact : Substitution patterns (e.g., aryl groups) enhance biological activity, with p-Cl or p-NO2 groups increasing potency .

  • Versatility : The chloromethyl group enables diverse chemical modifications, expanding its applications in drug design .

Mecanismo De Acción

The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and optimize its efficacy .

Comparación Con Compuestos Similares

Alkyl-Substituted Oxadiazole Derivatives

  • 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1133758-66-3): Structural Difference: Ethyl vs. methyl group on the oxadiazole. Impact: The ethyl group increases lipophilicity (clogP: 2.8 vs. Synthesis: Similar pathways involving cyclization of hydrazides with nitriles, but longer alkyl chains require extended reaction times .
  • 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 104489-47-6) :

    • Structural Difference : Lacks the triazolo-pyridine core.
    • Impact : Simpler structure reduces molecular weight (MW: 160.6 vs. 279.7) and diminishes biological target diversity. Primarily used as a synthetic intermediate .

Heterocyclic Variations

  • 6-Substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles :

    • Example : 3-(4-pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (18d).
    • Structural Difference : Thiadiazole replaces oxadiazole; nitro-furanyl substituent introduced.
    • Impact : Thiadiazole improves π-π stacking with biological targets; nitro groups enhance antibacterial activity (MIC: 4 µg/mL vs. 8 µg/mL for oxadiazole analogs) .
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles :

    • Structural Difference : Pyrazole and thiadiazole fused to triazole.
    • Impact : Methoxyphenyl groups increase antifungal activity (IC₅₀: 12 µM vs. >50 µM for chloromethyl-oxadiazole) via 14-α-demethylase inhibition .

Pharmacological Activity Comparison

Enzyme Inhibition

  • c-Met Kinase Inhibitors: Example: 5-(8-Fluoro-3-(1-(3-(2-methoxyethoxy)quinolin-6-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole. Comparison: Fluoro and quinoline substituents improve binding affinity (Ki: 0.3 nM vs. 8.2 nM for chloromethyl-oxadiazole). Methylisoxazole enhances selectivity for c-Met over other kinases .

Antimicrobial Activity

  • Triazolo-thiadiazoles vs. Oxadiazoles :
    • Triazolo-thiadiazoles : Exhibit broader-spectrum antibacterial activity (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) due to thiadiazole’s electron-deficient nature.
    • Oxadiazoles : Moderate activity (MIC: 16–32 µg/mL) but lower cytotoxicity (CC₅₀: >100 µM vs. 50 µM for thiadiazoles) .

Key Methods

  • Chloromethylpyridine Precursors :

    • Example : 6-Chloro-3-chloromethylpyridine (6) is a common precursor for triazole derivatives. Reactivity with hydrazides or amines enables oxadiazole or thiadiazole formation .
  • One-Pot Cyclization :

    • Triazolo-oxadiazoles : Synthesized via POCl₃-mediated cyclization of hydrazides with nitriles (yield: 65–75%).
    • Triazolo-thiadiazoles : Require thiourea intermediates and longer reaction times (yield: 50–60%) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound MW clogP Key Substituents Biological Activity (IC₅₀/Ki/MIC) Reference
Target Compound 279.7 2.4 Chloromethyl, methyl-oxadiazole c-Met Ki: 8.2 nM
3-Ethyl-oxadiazole analog 293.8 2.8 Chloromethyl, ethyl-oxadiazole Not reported
Triazolo-thiadiazole (18d) 342.3 1.9 Nitro-furanyl Antibacterial MIC: 4 µg/mL
c-Met inhibitor (fluoro-quinoline) 447.5 3.1 Fluoro, methylisoxazole c-Met Ki: 0.3 nM

Actividad Biológica

Overview

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines a triazole ring with an oxadiazole moiety. The presence of chlorine and methyl groups enhances its reactivity and biological potential. The molecular formula is C10H9ClN4OC_{10}H_{9}ClN_{4}O with a molecular weight of approximately 232.66 g/mol.

The primary biological activity of this compound is attributed to its interaction with various molecular targets:

  • Cyclin-Dependent Kinase 2 (CDK2) : The compound inhibits CDK2, a critical regulator of the cell cycle, leading to the suppression of cell proliferation in cancer cells. This inhibition affects the transition from the G1 phase to the S phase of the cell cycle, thereby inducing cell cycle arrest.
  • Antimicrobial Activity : Studies have shown that compounds similar to 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole exhibit significant antimicrobial properties against various bacterial and fungal strains .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound using various cancer cell lines. Below is a summary table showcasing its activity against different cancer types:

Cell Line IC50 (µM) Activity
PC-3 (Prostate)0.67Moderate inhibition
HCT-116 (Colon)0.80Moderate inhibition
ACHN (Renal)0.87Moderate inhibition
MDA-MB-435 (Melanoma)6.82Sensitive action
K-562 (Leukemia)18.22Sensitive action

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness at low concentrations against multiple cancer types .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Studies and Research Findings

Several research studies have been conducted to further explore the biological activity of this compound:

  • Study on Anticancer Properties : A study published in MDPI investigated various oxadiazole derivatives and found that those resembling our compound exhibited significant anticancer activity against multiple cell lines including breast and colon cancers. The study highlighted that structural modifications could enhance potency .
  • Antimicrobial Efficacy Study : Another study focused on synthesizing derivatives of triazole and oxadiazole compounds and evaluating their antimicrobial effects. The results indicated that modifications in substituent groups led to increased activity against resistant strains of bacteria and fungi .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.